3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine
Description
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h6-8H,2-5,11H2,1H3 |
InChI Key |
UQVDZXFRAOLWDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Overview:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1. Formation of Acetyl Acetonitrile Derivative | Generation of acetyl acetonitrile from ethyl acetate and acetonitrile using a metal alkali base | Metal alkali (NaH, n-BuLi, or LDA), temperature controlled (~-5°C to 25°C) | , |
| 2. Introduction of the Cyclohexyl Group | Alkylation of the acetyl acetonitrile intermediate with a suitable cyclohexyl precursor, such as 4-methylcyclohexyl halide or via Grignard reagents | Alkyl halide or Grignard reagent, base, reflux conditions | , |
| 3. Formation of Hydrazone | Reaction of the cyclohexyl-substituted acetoacetonitrile with p-toluenesulfonyl hydrazide in alcohol solvent (methanol or ethanol) under reflux | Reflux, 6-8 hours | , |
| 4. Cyclization to Isoxazole | Ring closure with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate or sodium hydroxide) | Heating at 60-80°C, in solvents like ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) | ,, |
Alternative Green Synthesis Approaches
Recent research emphasizes environmentally friendly methods, such as using bio-based solvents and catalysts, for synthesizing isoxazole derivatives, which can be adapted for the target compound.
Green Synthesis Highlights:
| Method | Description | Reagents & Conditions | References |
|---|---|---|---|
| Gluconic Acid Aqueous Solution | As a recyclable, eco-friendly medium for multi-component synthesis of isoxazoles | Aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, reflux in gluconic acid solution | , |
| Microwave-Assisted Synthesis | Accelerates cyclization steps, reduces reaction time, and improves yields | Microwave irradiation, solvent-free or minimal solvent | , |
| Catalyst-Free Methods | Use of benign conditions with bio-based solvents, avoiding toxic catalysts | Reflux in water or ethanol | , |
Specific Route for 3-((1R,4R)-4-Methylcyclohexyl)isoxazol-5-amine
Given the structural complexity, the most plausible synthetic route involves:
- Preparation of a cyclohexyl-substituted acetoacetonitrile derivative via alkylation of acetyl acetonitrile with a suitable cyclohexyl halide or Grignard reagent.
- Conversion of this intermediate into a hydrazone with p-toluenesulfonyl hydrazide.
- Cyclization with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring bearing the cyclohexyl substituent.
- Amino functionalization at the 5-position can be achieved through nitration followed by reduction or direct amino substitution if the intermediate bears a nitrile group.
Data Table: Summary of Key Reagents and Conditions
| Stage | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Acetyl acetonitrile formation | Ethyl acetate, acetonitrile, NaH or n-BuLi | Toluene or THF | -5°C to 25°C | 1-2 hours | Alkali metal base initiates the reaction |
| Alkylation with cyclohexyl group | Cyclohexyl halide or Grignard reagent | Ethanol or THF | Reflux | 4-6 hours | Requires inert atmosphere |
| Hydrazone formation | p-Toluenesulfonyl hydrazide | Ethanol | Reflux | 6-8 hours | Forms crystalline hydrazone |
| Cyclization to Isoxazole | Hydroxylamine hydrochloride, K2CO3 | Ethanol or DMF | 60-80°C | 4-6 hours | Final ring closure step |
Research Findings and Optimization
- Yield Optimization: Use of microwave irradiation has been shown to significantly increase yields and reduce reaction times for isoxazole synthesis.
- Purity Control: Careful control of pH during cyclization prevents isomer formation and ensures high purity.
- Environmental Considerations: Employing bio-based solvents like ethanol, or green catalysts such as gluconic acid, aligns with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and functional differences between 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine and its analogs:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- The cyclohexyl group in the target compound imparts significant steric bulk and lipophilicity compared to smaller substituents like methyl or halogens. This enhances membrane permeability but may reduce aqueous solubility .
- Aromatic substituents (e.g., 4-bromophenyl) introduce electron-withdrawing effects, increasing the isoxazole ring’s electrophilicity and enabling participation in cross-coupling reactions .
Stereochemical Influence The (1r,4r) configuration of the cyclohexyl group creates a rigid, non-planar structure, which may improve binding specificity in chiral biological targets, a feature absent in non-stereospecific analogs like 3-methylisoxazol-5-amine .
Biological Activity
- Compounds like BO-264 (3-(4-methoxyphenyl)isoxazol-5-amine) demonstrate potent TACC3 inhibition, suggesting that the target compound’s cyclohexyl group could modulate similar pathways with improved pharmacokinetics .
- Schiff base derivatives (e.g., ) exhibit crystallographic stability but lack the aliphatic bulk required for prolonged biological half-lives .
Synthetic Methodologies
- The synthesis of this compound likely involves advanced techniques such as stereospecific cyclohexyl group introduction via coupling reactions, contrasting with simpler condensations used for methyl-substituted analogs .
Biological Activity
3-((1R,4R)-4-Methylcyclohexyl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound features an isoxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its chiral center at the (1R,4R) configuration indicates the presence of two enantiomers, which may exhibit different biological activities. The 4-methylcyclohexyl substituent enhances its steric and electronic properties, making it a candidate for drug development.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that form the isoxazole ring. Common synthetic routes include:
- Reaction with Hydroxylamine : This method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
- Cyclization Techniques : Various cyclization techniques are employed to enhance yield and purity.
These methods emphasize efficiency and sustainability in producing the compound.
Biological Activity
Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Effects : Isoxazole derivatives have shown promising results in inhibiting inflammatory pathways.
- Anticancer Properties : Similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes or receptors involved in disease processes.
Table 1: Comparison of Biological Activities of Isoxazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Aminoisoxazole | Contains an amino group at position 5 | Antimicrobial properties |
| 3-Methylisoxazole | Methyl group at position 3 | Anti-inflammatory effects |
| 4-Aminoisoxazole hydrochloride | Amino group at position 4 | Anticonvulsant activity |
| Ethyl 4-methylisoxazole-3-carboxylate | Carboxylic acid functionality | Potential anticancer agent |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that compounds similar to this compound significantly inhibited specific cancer cell lines, showcasing its potential as an anticancer agent .
- Chronic Inflammation Models : In vivo studies involving animal models have indicated that isoxazole derivatives can effectively reduce markers of chronic inflammation .
- Pharmacokinetic Profiles : Research has also focused on the pharmacokinetics of related compounds, revealing favorable absorption and bioavailability characteristics that support their therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine, and how can reaction conditions be optimized for high stereochemical purity?
- Methodological Answer : The synthesis typically involves cyclocondensation or Huisgen cycloaddition (click chemistry) to form the isoxazole core. Key steps include:
- Precursor selection : Use substituted cyclohexane derivatives (e.g., 4-methylcyclohexanol) for stereochemical control .
- Cyclization : React with hydroxylamine derivatives in basic media to form the isoxazole ring, ensuring regioselectivity .
- Optimization : Control temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and catalysts (e.g., Cu(I) for click chemistry) to minimize side products .
Purification via column chromatography or recrystallization is critical for isolating the (1r,4r) diastereomer.
Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly in confirming stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the cyclohexyl group’s equatorial/axial conformation. Coupling constants (e.g., for trans-diaxial protons) distinguish (1r,4r) from other stereoisomers .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, as demonstrated in structurally similar Schiff bases .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring no impurities from incomplete cyclization .
Q. What in vitro biological screening approaches are appropriate for initial evaluation of bioactivity?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing MIC values to controls .
- Cancer cell lines : Perform MTT assays on HeLa or MCF-7 cells, with IC calculations to quantify cytotoxicity .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, using ATP/GTP analogs to measure competitive binding .
Advanced Research Questions
Q. How does the stereochemistry of the 4-Methylcyclohexyl group influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Lipophilicity : The (1r,4r) configuration increases logP compared to cis isomers due to reduced steric hindrance, enhancing membrane permeability (measured via HPLC retention times) .
- Bioactivity : In silico docking (e.g., AutoDock Vina) shows the trans configuration improves fit into hydrophobic enzyme pockets (e.g., COX-2), correlating with higher anti-inflammatory activity in murine models .
- Thermodynamic stability : Differential Scanning Calorimetry (DSC) reveals the (1r,4r) isomer has a higher melting point (), indicating greater crystalline stability .
Q. What strategies can resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to control variables like solvent (DMSO vs. saline) .
- Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential cytochrome P450 metabolism .
- Comparative SAR studies : Synthesize analogs with varied substituents (e.g., fluoro vs. methyl groups) to isolate structural determinants of activity .
Q. How can computational methods predict interaction targets and guide SAR studies for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR) using GROMACS, identifying key residues (e.g., Lys721) for hydrogen bonding .
- QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors to predict IC values against cancer targets .
- Pharmacophore mapping : Align with known inhibitors (e.g., imatinib) to design derivatives with enhanced affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
